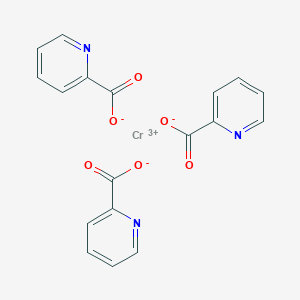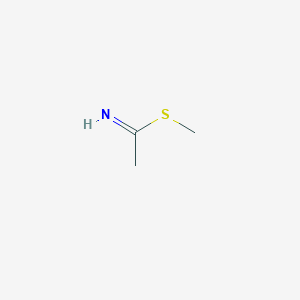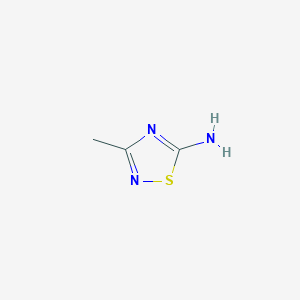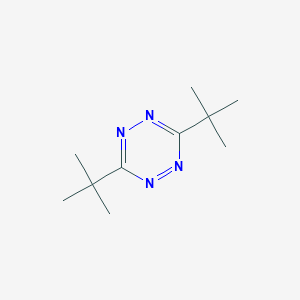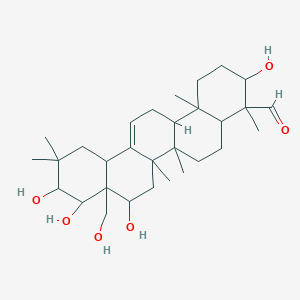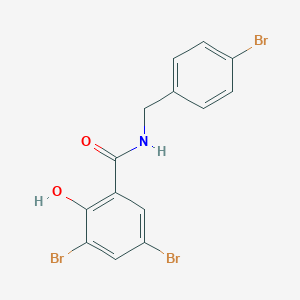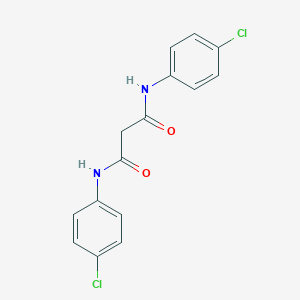
N,N'-Bis-(4-chloro-phenyl)-malonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N,N'-bis-[4-(2-methyl-3-hydroxy-4-pyridinone)-phenyl]-malonamide was achieved through a microwave-assisted process, utilizing methyl maltol, p-phenylenediamine, and malonyl dichloride as the primary raw materials. This method likely offers a rapid and efficient route to the target compound, as microwave-assisted syntheses are known for reducing reaction times and improving yields . Another compound, N-(5-benzoyl-2-oxo-4-phenyl-2H-pyrimidin-1-yl)-malonamic acid, was synthesized from N-aminopyrimidine-2-one and malonyldichloride, indicating that malonyldichloride is a versatile reagent for synthesizing malonamide derivatives . Additionally, N,N′-Bis(difuroxano[3,4-b:3′,4′-d]phenyl)oxalic amide was synthesized through a multi-step process involving acylation, nitration, azidation, and pyrolysis-denitrogenation, starting from oxalyl chloride and 3,5-dichloroaniline . These methods reflect the diverse synthetic strategies that can be employed to create malonamide derivatives with varying substituents.
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various analytical techniques. Infrared spectroscopy (IR), nuclear magnetic resonance (1H NMR), ultraviolet-visible spectroscopy (UV-vis), and mass spectrometry (MS) were used to confirm the structure of the 3-hydroxy-4-pyridinone derivative . Similarly, the pyrimidine derivative's structure and its metal complexes were elucidated using microanalyses, IR, NMR, atmospheric pressure ionization-electrospray (API-ES), UV-Vis spectroscopy, magnetic susceptibility, and conductometric analyses . These techniques are crucial for determining the molecular geometry and confirming the identity of the synthesized compounds.
Chemical Reactions Analysis
The chelating properties of the 3-hydroxy-4-pyridinone derivative with iron(III) ions were investigated, revealing a 1:1 ligand coordination under specific buffer conditions and an apparent stability constant (lgK = 7.76), suggesting its potential as an iron chelator . The pyrimidine derivative formed bis-chelate complexes with various metal ions, including Cu(II), Co(II), Ni(II), Mn(II), Zn(II), Cd(II), Fe(III), Cr(III), and Ru(III), indicating the ligand's ability to coordinate with metals through its C=O, HN, and carboxylate groups . These findings demonstrate the reactivity of malonamide derivatives in forming complexes with metal ions, which could be relevant for applications in coordination chemistry and materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds were extensively studied. The 3-hydroxy-4-pyridinone derivative's chelating properties were quantified, and its stability constant was determined . For the pyrimidine derivative, cyclic voltammetry was used to study the electrochemical behavior of the ligand and its metal complexes, providing insights into their redox properties . The N,N′-Bis(difuroxano[3,4-b:3′,4′-d]phenyl)oxalic amide was characterized by its high density (1.92 g·cm−3), formation enthalpy, detonation velocity (8.17 km·s−1), and detonation pressure (31 GPa), suggesting its potential as a high-energy explosive with low sensitivity . Differential scanning calorimetry (DSC) was employed to examine the thermal decomposition reactions, and kinetic parameters such as activation energy (Ea) and pre-exponential constant (A) were calculated, providing valuable information about the compound's stability and reactivity .
科学的研究の応用
1. Synthesis and Crystal Structure of N,N’-bis(4-chlorophenyl)thiourea N,N-dimethylformamide
- Methods of Application/Experimental Procedures : The compound was synthesized by slow evaporation of N,N’-bis(4-chlorophenyl)thiourea (C13H10Cl2N2S) in N,N-dimethylformamide (C3H7NO; DMF) through recrystallization under mild conditions .
- Results/Outcomes : The results revealed that the compound crystallized in the monoclinic space group P21/c with the respective cell parameters of a = 92.360 (4) Å, b = 7.2232 (3) Å, c = 25.2555 (11) Å, β = 91.376 (3), α = γ = 90°, V = 1684.40 (12) Å3, T = 119.94 (13) K and Z = 4 and Z’ = 1 .
General Applications of Thiourea Compounds
- Summary of Application : Thiourea compounds have numerous applications in various fields such as agriculture, health, and metallurgy . They are broad-spectrum compounds used in synthetic chemistry .
- Methods of Application/Experimental Procedures : Several methods have been reported to synthesize thiourea, involving intermediaries such as carbon disulphide and ammonium thiocyanate isomerization, cyanamide, cyanamide–hydrogen sulphide, lime nitrogen, urea–calcium cyanamide, and urea–cyanamide .
General Applications of Thiourea Compounds
- Summary of Application : Thiourea compounds have numerous applications in various fields such as agriculture, health, and metallurgy . They are broad-spectrum compounds used in synthetic chemistry .
- Methods of Application/Experimental Procedures : Several methods have been reported to synthesize thiourea, involving intermediaries such as carbon disulphide and ammonium thiocyanate isomerization, cyanamide, cyanamide–hydrogen sulphide, lime nitrogen, urea–calcium cyanamide, and urea–cyanamide .
特性
IUPAC Name |
N,N'-bis(4-chlorophenyl)propanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c16-10-1-5-12(6-2-10)18-14(20)9-15(21)19-13-7-3-11(17)4-8-13/h1-8H,9H2,(H,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWFXRVMMDRCCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333092 |
Source


|
| Record name | N,N'-Bis-(4-chloro-phenyl)-malonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(4-chlorophenyl)propanediamide | |
CAS RN |
17722-20-2 |
Source


|
| Record name | N,N'-Bis-(4-chloro-phenyl)-malonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Hydroxy[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid](/img/structure/B102287.png)
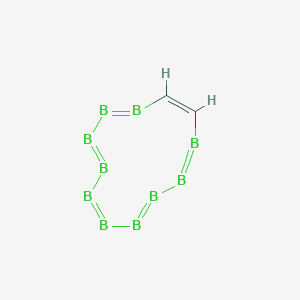
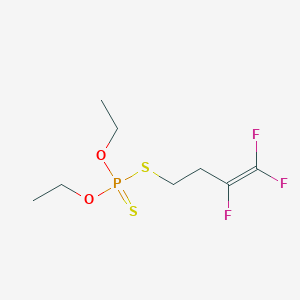
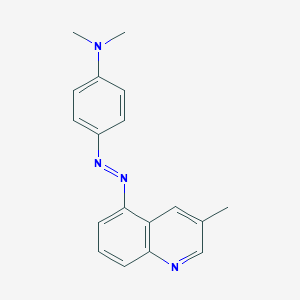
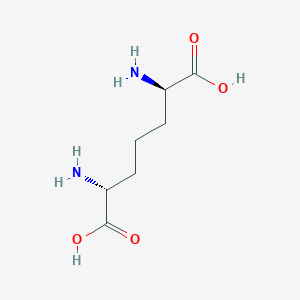
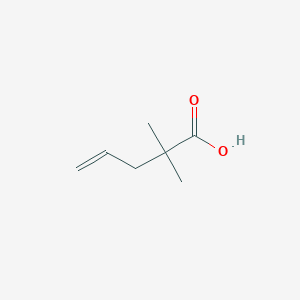
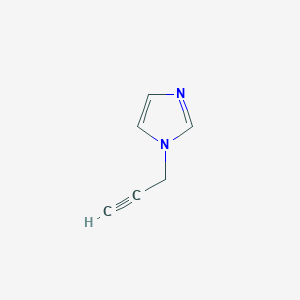
![11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B102298.png)
